molecular formula C22H22N4O2 B7357019 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one

6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B7357019
M. Wt: 374.4 g/mol
InChI Key: XNKGGPJMSVWEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridopyrimidinone derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one involves the inhibition of various enzymes such as protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has also been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are significant and varied. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have anti-inflammatory and anti-oxidant properties, which can help in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one in lab experiments are significant. This compound has high potency and selectivity towards various enzymes, which can help in the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

The future directions for research on 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one are vast and varied. Some of the potential areas of research include the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in the development of new diagnostic tools for the early detection of various diseases is also an area of potential research. Other areas of research include the study of the structure-activity relationship of this compound and the development of new synthetic methods for its preparation.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a promising compound for the development of new drugs and diagnostic tools. However, further research is necessary to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis method of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one involves the reaction of 2-aminopyridine with 2,4-dichloro-5-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

The scientific research application of 6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one is vast and varied. This compound has been shown to have potential applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.

properties

IUPAC Name

6-(3-phenyl-2-azaspiro[3.5]nonane-2-carbonyl)-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-20-16-11-17(23-12-18(16)24-14-25-20)21(28)26-13-22(9-5-2-6-10-22)19(26)15-7-3-1-4-8-15/h1,3-4,7-8,11-12,14,19H,2,5-6,9-10,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGGPJMSVWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(C2C3=CC=CC=C3)C(=O)C4=NC=C5C(=C4)C(=O)NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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